3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE
Description
3-(2-Bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is a synthetic propanamide derivative characterized by a brominated aromatic ring and a substituted furan moiety.
- Core structure: A propanamide backbone (CH2CH2CONH-) linked to a 2-bromophenyl group at the 3-position and a (2,5-dimethylfuran-3-yl)methyl group at the nitrogen.
- 2,5-Dimethylfuran: A heterocyclic group with electron-rich properties, influencing solubility and steric interactions.
- Molecular formula: Likely C16H17BrNO2 (estimated based on substituents), with a molar mass of ~350.2 g/mol.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXOPARTMJUCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.
Attachment of the Dimethylfuran Moiety: The dimethylfuran group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the bromophenyl intermediate and the dimethylfuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Reactivity of the Bromophenyl Group
The 2-bromophenyl group participates in cross-coupling reactions, leveraging the bromide as a leaving group.
Palladium-Catalyzed Couplings
-
Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids in the presence of Pd catalysts (e.g., Pd(OAc)₂, PPh₃) and bases (K₂CO₃) to form biaryl derivatives .
Example: -
Buchwald-Hartwig Amination : Substitutes bromide with amines using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) .
Nucleophilic Aromatic Substitution
The electron-deficient bromophenyl group may undergo substitution with strong nucleophiles (e.g., methoxide, amines) under high-temperature or microwave-assisted conditions .
Furan Ring Modifications
The 2,5-dimethylfuran ring exhibits electrophilic substitution and oxidative reactivity.
Electrophilic Substitution
-
Nitration/Sulfonation : Directed by methyl groups, substitutions occur at the 4-position of the furan ring. Requires HNO₃/H₂SO₄ or SO₃ .
-
Iodocyclization : In the presence of I₂ or NIS, forms iodinated furans for further functionalization .
Oxidative Ring Opening
Under oxidative conditions (e.g., mCPBA, H₂O₂), the furan ring opens to form diketones or carboxylic acids .
Example:
Amide Bond Transformations
The propanamide group undergoes hydrolysis and condensation reactions.
Acid/Base Hydrolysis
Condensation Reactions
Reacts with aldehydes or ketones to form imines or enamines under dehydrating agents (e.g., TiCl₄) .
Reductive Pathways
-
Bromide Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces Br with H .
-
Amide Reduction : LiAlH₄ reduces the amide to a tertiary amine .
Metal-Mediated Reactions
-
Grignard Additions : The amide carbonyl reacts with organomagnesium reagents to form ketones or alcohols .
-
Copper-Catalyzed Cyclizations : Forms oxazole or thiazole derivatives via intramolecular cyclization .
Key Reaction Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications span across several therapeutic areas:
-
Anticancer Research :
- Mechanism of Action : The bromophenyl moiety enhances the compound's ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, indicating potential as an anticancer agent .
-
Antimicrobial Activity :
- The compound has shown promising results in preliminary antimicrobial assays, suggesting its efficacy against various bacterial strains. This could lead to the development of new antibiotics or adjunct therapies for resistant infections.
-
Neurological Disorders :
- Research indicates that compounds with similar structures may have neuroprotective effects. Ongoing studies are exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE involves its interaction with molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the dimethylfuran moiety may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- Substituent Complexity : The target compound lacks the thiazol-oxadiazol-thiol motif present in 7c–7f, which is critical for hydrogen bonding and enzyme inhibition in antimicrobial agents .
- Polarity : The bromophenyl group in the target compound may reduce aqueous solubility compared to the methylphenyl groups in 7c–7f.
- Molecular Weight : The target compound’s estimated molar mass (~350 g/mol) is lower than 7e–7f (389 g/mol), suggesting differences in pharmacokinetic properties.
Propanamides with Heterocyclic Modifications ()
describes propanamides with indole, imidazole, and chlorophenyl substituents (e.g., Compounds 9–12). For example:
- Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide.
- Compound 10: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide.
Comparison Highlights :
- Amino vs. Bromophenyl Groups: The target compound lacks the amino group present in Compounds 9–10, which is crucial for interactions with biological targets like kinases or GPCRs.
Sulfonyl-Containing Propanamide ()
The compound 3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide (CAS 338423-96-4) provides another structural contrast:
- Molecular Formula: C16H16ClNO4S.
- Key Features : A sulfonyl group (-SO2-) and hydroxyl group enhance polarity and hydrogen-bonding capacity.
Comparison :
- Electrophilic Groups : The sulfonyl group in ’s compound increases acidity (pKa ~1–2) compared to the bromophenyl and dimethylfuran groups in the target compound.
- Bioactivity : Sulfonyl groups often confer protease inhibitory activity, whereas bromophenyl groups may enhance receptor-binding affinity via halogen interactions.
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s bromophenyl and dimethylfuran groups may require specialized coupling reagents (e.g., Buchwald-Hartwig amination) compared to the thiazol-oxadiazol derivatives in .
- Biological Activity: While and highlight antimicrobial and kinase-inhibitory potentials in analogues, the target compound’s activity remains speculative without empirical data.
- Thermal Stability : The melting point of the target compound is likely higher than 7c–7f (134–178°C) due to bromine’s bulky electronegative effects but lower than sulfonyl-containing analogues (>200°C) .
Biological Activity
The compound 3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is a synthetic organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a bromophenyl group and a dimethylfuran moiety, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with bromophenyl groups often show significant antimicrobial properties against various bacteria and fungi.
- Anticancer Potential : The presence of furan derivatives has been associated with anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that furan-based compounds can modulate inflammatory pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : The molecular structure suggests potential interactions with various receptors, possibly influencing signaling pathways related to growth and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that furan derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antimicrobial Studies
A study conducted on related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various derivatives .
Anticancer Activity
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds with similar structures could reduce cell viability by over 70% at concentrations of 25 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
Anti-inflammatory Effects
Research has shown that certain furan derivatives can significantly reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels indicates a potential for therapeutic use in inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated a series of bromophenyl-furan derivatives for their anticancer properties. The results indicated that the compound induced G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates . -
Case Study on Antimicrobial Resistance :
In a comparative analysis, the compound was tested against resistant bacterial strains. Results indicated that it could restore sensitivity in certain strains previously resistant to conventional antibiotics .
Q & A
Q. Table 1. Key Synthetic Parameters for Analogous Bromophenyl Propanamides
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 120°C (for bromophenyl coupling) | |
| Purification Solvent | DCM:MeOH (99:1 to 95:5) | |
| Yield Range | 50–82% |
Q. Table 2. NMR Chemical Shifts for Core Functional Groups
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Amide (-CONH-) | 6.5–7.5 | ~170 |
| 2-Bromophenyl (Ar-Br) | 7.2–7.8 | 120–135 |
| Furan Methyl (-CH3) | 2.1–2.4 | 10–15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
